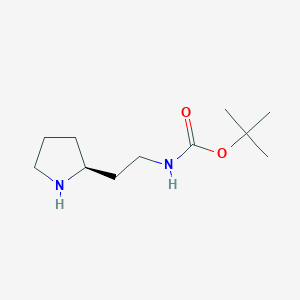![molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide CAS No. 1170190-27-8](/img/structure/B1387371.png)
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-c]pyrimidines involves several methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a similar compound, has been studied due to its structural similarities with the purine ring . Different studies have investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-c]pyrimidines are diverse. For instance, one study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Applications De Recherche Scientifique
-
Cancer Treatment
- Summary of Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
-
Antimicrobial Activity
- Summary of Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity .
- Methods of Application : The synthesis of new pyrazole derivatives was achieved by the reaction of some active methylene compounds with hydrazonoyl bromides .
- Results or Outcomes : The synthesized compounds were tested for their antimicrobial activity, but the specific results were not provided in the source .
- Antiviral Activity
- Summary of Application : Certain indole derivatives, such as N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide, have shown potential in improving activities against HIVRT mutants .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes were not provided in the source .
-
Antitumor and Antileukemia Activity
- Summary of Application : Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes were not provided in the source .
-
Antiviral Properties
- Summary of Application : Certain C-aryl and C-aroyl hydrazonyl halides exhibit antiviral properties .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes were not provided in the source .
-
Insecticidal and Herbicidal Properties
- Summary of Application : C-alkylmethanohydrazonyl halides possess miticidal, insecticidal and herbicidal properties .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes were not provided in the source .
Propriétés
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOLMSZGMNMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



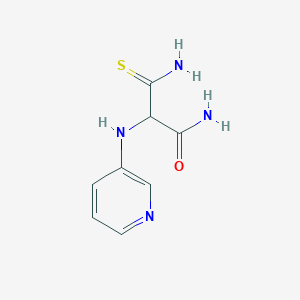
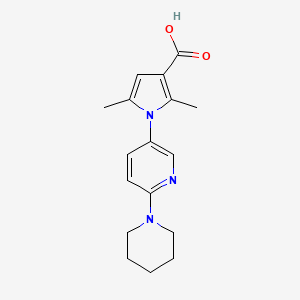
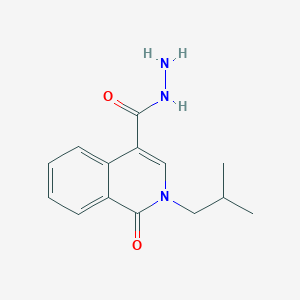
![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)
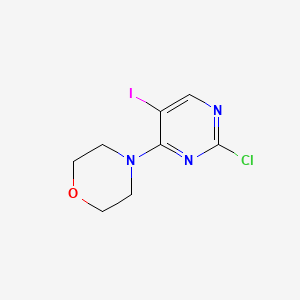
![4-[(5-Nitropyridin-2-yl)oxy]benzoic acid](/img/structure/B1387294.png)
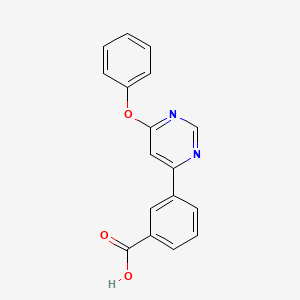
![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)
![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
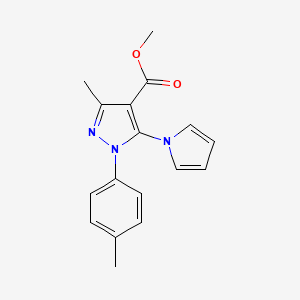
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
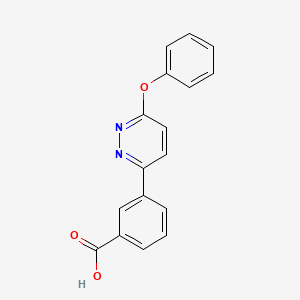
![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)
